

Application Notes and Protocols: Enoxaparin Sodium in Cancer-Associated Thrombosis (CAT) Studies

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Compound of Interest

Compound Name: *Einecs 302-119-6*

Cat. No.: *B12673449*

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Introduction

Cancer-associated thrombosis (CAT) is a significant cause of morbidity and mortality in oncology patients, with venous thromboembolism (VTE) being a leading cause of death in those receiving outpatient chemotherapy.[1][2] Enoxaparin sodium, a low-molecular-weight heparin (LMWH), is a cornerstone in the management and prophylaxis of CAT.[3][4] Its established anticoagulant efficacy, predictable pharmacokinetics, and favorable safety profile make it a primary choice for clinicians.[5][6] Beyond its antithrombotic properties, emerging evidence reveals that enoxaparin possesses pleiotropic, non-anticoagulant effects, including anti-inflammatory, anti-angiogenic, and anti-metastatic activities, making it a subject of intense investigation in cancer biology.[7][8][9]

These application notes provide an overview of enoxaparin's mechanisms and its use in preclinical and clinical CAT research, along with detailed protocols for key experimental assays.

Mechanism of Action

Enoxaparin's effects in the context of cancer are multifaceted, stemming from both its primary anticoagulant function and its influence on various cellular processes that drive cancer progression and metastasis.

Anticoagulant Effects

The principal mechanism of enoxaparin is the potentiation of antithrombin III (ATIII), a natural anticoagulant.[6][10] The enoxaparin-ATIII complex has a much greater affinity for inhibiting activated Factor X (Factor Xa) than Factor IIa (thrombin).[6][11] By neutralizing Factor Xa, enoxaparin effectively blocks the conversion of prothrombin to thrombin, a critical step in the coagulation cascade, thereby preventing fibrin clot formation.[10]

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